Comparative Anti-Inflammatory Potency: Fenclorac vs. Aspirin, Phenylbutazone, Ibuprofen, and Indomethacin in the Rat Carrageenan Paw Edema Model
In the standardized rat carrageenan paw edema assay, a model of acute inflammation, Fenclorac demonstrated an ED50 of 7.9 mg/kg with a duration of action spanning 18-22 hours [1]. Direct comparative testing against a panel of NSAID standards revealed a differentiated potency spectrum. Fenclorac's anti-inflammatory potency was determined to be 13 times that of aspirin, 3.4 times that of phenylbutazone, and 3 times that of ibuprofen, while being 0.3 times as potent as indomethacin [1]. These quantitative multipliers provide a clear, rank-order potency profile that is essential for accurate dose selection and cross-study calibration when substituting or comparing Fenclorac with other NSAIDs in preclinical inflammation research.
| Evidence Dimension | Anti-inflammatory potency (ED50 and relative potency) |
|---|---|
| Target Compound Data | ED50 = 7.9 mg/kg; Relative potency multipliers reported |
| Comparator Or Baseline | Aspirin (1x), Phenylbutazone (1x), Ibuprofen (1x), Indomethacin (1x) |
| Quantified Difference | 13x aspirin, 3.4x phenylbutazone, 3x ibuprofen, 0.3x indomethacin |
| Conditions | Rat carrageenan paw edema model |
Why This Matters
This multi-comparator potency data enables precise experimental design and cost-benefit analysis by allowing researchers to predict the equivalent dose of Fenclorac relative to commonly used reference NSAIDs.
- [1] Nuss GW, Smyth RD, Breder CH, Hitchings MJ, Mir GN, Reavey-Cantwell NH. The antiphlogistic, antinociceptive and antipyretic properties of fenclorac. Agents Actions. 1976;6(6):735-747. View Source
